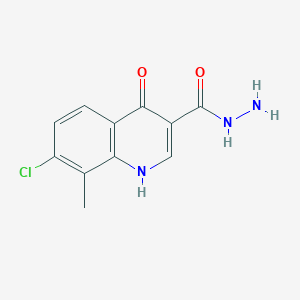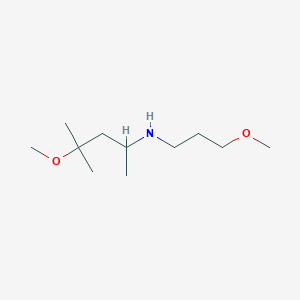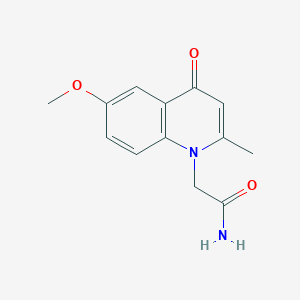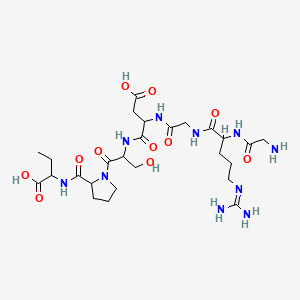
7-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Quinolines are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. The chlorine substitution at position 7 and the hydroxyl group at position 4 give this compound its unique structure.
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid: is a chemical compound with the molecular formula C₁₁H₈ClNO₃. It falls within the quinoline class of compounds.
Preparation Methods
Synthetic Routes: The synthesis of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves several steps. One common synthetic route starts with the reaction of 8-methylquinoline with chloroacetyl chloride to form an intermediate. Subsequent hydrolysis of this intermediate yields the desired compound.
Reaction Conditions: The specific reaction conditions may vary, but typically involve refluxing the reaction mixture in suitable solvents (such as ethanol or acetonitrile) with appropriate catalysts.
Industrial Production: While industrial-scale production methods may differ, the compound can be synthesized using similar principles on a larger scale.
Chemical Reactions Analysis
Reactivity: 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinoline derivatives.
Biology and Medicine: Researchers explore its potential as a pharmacophore for drug development due to its structural features.
Industry: It may find applications in the production of specialty chemicals.
Mechanism of Action
- The exact mechanism by which 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid exerts its effects depends on its specific use. It could involve interactions with cellular receptors, enzymes, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds: Other quinoline derivatives, such as 8-methylquinoline and 7-chloroquinoline, share some structural features.
Uniqueness: The combination of chlorine substitution at position 7 and the hydroxyl group at position 4 distinguishes this compound from related quinolines.
Properties
Molecular Formula |
C11H10ClN3O2 |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
7-chloro-8-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H10ClN3O2/c1-5-8(12)3-2-6-9(5)14-4-7(10(6)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
BILJDAQIDGSACH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)C(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)


![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)



![7-[(2-hydroxybenzoyl)amino]heptanoic Acid](/img/structure/B12117406.png)


![1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117436.png)


